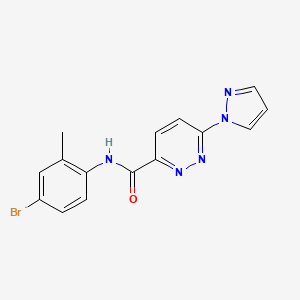

N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5O/c1-10-9-11(16)3-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-2-7-17-21/h2-9H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEPMZDMLBOMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₁₅H₁₂BrN₅O

- Molecular Weight : 358.19 g/mol

- CAS Number : 1396883-42-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole moiety. Specifically, N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been evaluated for its effectiveness against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

The compound exhibits significant antiproliferative activity, particularly against breast and liver cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The biological activity of N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it activates the caspase pathway, leading to programmed cell death. Additionally, it has been observed to inhibit key signaling pathways involved in cell proliferation and survival.

Study 1: In Vitro Evaluation

In a study published by the American Chemical Society, N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide was tested against multiple cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across all tested lines, with the most potent effects observed in MDA-MB-231 cells .

Study 2: Molecular Docking Studies

Molecular docking studies have suggested that this compound interacts favorably with several targets implicated in cancer progression, including proteins involved in apoptosis and cell cycle regulation. The binding affinity was assessed through computational methods, revealing strong interactions with target proteins that facilitate its anticancer effects .

Scientific Research Applications

Pharmacological Activities

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. Pyrazole compounds have been reported to exhibit promising anticancer effects by inhibiting various cancer cell lines. For instance, a study indicated that pyrazole derivatives can induce apoptosis in cancer cells, showcasing their potential as anticancer agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which are critical in treating conditions characterized by chronic inflammation. Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), thereby reducing inflammation . This mechanism is vital for developing treatments for inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as many pyrazole derivatives have been associated with antibacterial and antifungal activities. The presence of the pyrazole ring is often linked to enhanced biological activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is crucial for optimizing its pharmacological properties. The incorporation of the bromo and methyl groups on the phenyl ring significantly influences its biological activity. Studies indicate that modifications in substituents can lead to enhanced potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

A recent study evaluated the effects of N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that this compound could significantly reduce inflammation in animal models induced by carrageenan. The results showed a marked decrease in paw edema, suggesting its efficacy as an anti-inflammatory agent .

Synthesis and Derivatives

The synthesis of N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions that incorporate various functional groups to enhance bioactivity. Researchers are exploring different derivatives to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several pyridazine carboxamide derivatives reported in crystallographic studies, patents, and chemical databases. Below is a systematic comparison:

Structural Features and Substituent Analysis

Table 1: Key Structural Differences and Molecular Properties

Q & A

What are the established synthetic routes for N-(4-bromo-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide?

(Basic)

Answer:

Synthesis typically involves coupling halogenated pyridazine intermediates with functionalized phenylamines. For example:

- Mannich Reaction : Used for pyrazole-pyridazine systems, employing N,N'-bis(methoxymethyl)diaza-18-crown-6 with phenolic derivatives under basic conditions (e.g., K₂CO₃ in dimethylformamide (DMF)) .

- Nucleophilic Substitution : Halogenated pyridazines react with pre-formed pyrazole derivatives. For analogous compounds, yields improved to >60% using catalytic CuI (5 mol%) under inert atmospheres at 60–80°C .

Which spectroscopic techniques are recommended for structural confirmation of this compound?

(Basic)

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular configuration. For similar pyridazine-carboxamides, monoclinic systems (space group P2₁/n) with unit cell parameters a = 10.07 Å, b = 5.14 Å, c = 40.99 Å, and β = 96.45° were reported .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR in deuterated solvents (e.g., DMSO-d₆) identifies aromatic protons (e.g., δ 8.56 ppm for pyrazole signals) .

- Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., m/z 364.2 [M+1] for related carboxamides) .

How can researchers address discrepancies in NMR spectral data during synthesis?

(Advanced)

Answer:

Contradictions may arise from tautomerism or dynamic effects. Methodological solutions include:

- 2D NMR Techniques : HSQC and HMBC clarify connectivity. For example, coupling constants (J = 7.6 Hz) resolved spatial relationships in N-(4-bromo-3-(trifluoromethyl)phenyl) derivatives .

- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment of unexpected signals .

- Variable-Temperature NMR : Identifies temperature-dependent conformational changes .

What strategies optimize the pyridazine-pyrazole coupling reaction yield?

(Advanced)

Answer:

Key parameters for optimization:

- Base and Solvent : K₂CO₃ in DMF vs. Cs₂CO₃ in DMSO, with polar aprotic solvents enhancing nucleophilicity .

- Catalysis : CuI (5 mol%) improves cross-coupling efficiency in inert atmospheres .

- Kinetic Monitoring : In situ FTIR tracks reaction progress, enabling precise control of reagent addition .

How is HPLC used to assess batch purity, and what thresholds are acceptable?

(Basic)

Answer:

- Method : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns. For related compounds, 97.24% purity was achieved with retention times matching reference standards .

- Acceptance Criteria : Purity ≥95% is typical for research-grade material, validated by peak integration and absence of secondary peaks .

What crystallographic challenges arise during structural analysis, and how are they mitigated?

(Advanced)

Answer:

- Crystal Growth : Slow evaporation from ethanol/water mixtures produces diffraction-quality crystals. For monoclinic systems, cooling rates of 0.5°C/min prevent twinning .

- Data Collection : High-resolution datasets (Mo-Kα radiation, λ = 0.71073 Å) on Bruker CCD detectors reduce noise. Anisotropic displacement parameters refine thermal motion .

How does substituent placement on the phenyl ring influence electronic properties?

(Advanced)

Answer:

- Electron-Withdrawing Groups (e.g., Br) : Increase electrophilicity at the carboxamide carbonyl, as shown by FTIR C=O stretching frequencies (~1651 cm⁻¹) .

- Steric Effects : Ortho-substituents (e.g., 2-methyl) hinder rotation, stabilizing planar conformations critical for bioactivity .

What synthetic modifications enhance metabolic stability in pyridazine-carboxamide derivatives?

(Advanced)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.